2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile
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Overview
Description
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile typically involves the reaction of 5-(dimethylamino)furan-2-carbaldehyde with a suitable amine and a nitrile source. One common method is the one-pot condensation reaction, where the aldehyde, amine, and nitrile are reacted in the presence of a catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-(methylamino)furan-2-yl)acetonitrile
- 2-Amino-2-(5-(ethylamino)furan-2-yl)acetonitrile
- 2-Amino-2-(5-(dimethylamino)thiophene-2-yl)acetonitrile
Uniqueness
2-Amino-2-(5-(dimethylamino)furan-2-yl)acetonitrile is unique due to the presence of both the dimethylamino and furan groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-2-[5-(dimethylamino)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8-4-3-7(12-8)6(10)5-9/h3-4,6H,10H2,1-2H3 |
InChI Key |
KWFTUTJDEKDPFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C(C#N)N |
Origin of Product |
United States |
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